4-beta-Carboxymethyl-(-)-epicatechin
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Overview
Description
4-beta-Carboxymethyl-(-)-epicatechin is a bioactive flavan-3-ol, a type of flavonoid commonly found in various plants. This compound has garnered significant interest due to its potential health benefits, particularly in the field of bone health and osteoprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-beta-Carboxymethyl-(-)-epicatechin involves several steps. One common method starts with the extraction of epicatechin from natural sources, followed by carboxymethylation. The reaction conditions typically involve the use of a base such as sodium hydroxide and a carboxymethylating agent like chloroacetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective carboxymethylation at the 4-beta position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-beta-Carboxymethyl-(-)-epicatechin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The carboxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.
Major Products Formed
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydro derivatives of this compound.
Substitution: Various substituted flavonoid compounds depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its osteoprotective properties and potential use in treating bone-related disorders.
Industry: Utilized in the development of nutraceuticals and functional foods aimed at improving bone health.
Mechanism of Action
The mechanism of action of 4-beta-Carboxymethyl-(-)-epicatechin involves its interaction with various molecular targets and pathways:
Osteoprotective Effects: The compound stimulates osteoblastic activity and inhibits osteoclastic activity, leading to improved bone density and strength.
Molecular Targets: It selectively activates estrogen receptor alpha (ERα) but not estrogen receptor beta (ERβ), leading to the transcription of genes involved in bone formation.
Pathways Involved: The compound modulates signaling pathways such as the Wnt/β-catenin pathway, which is crucial for bone metabolism.
Comparison with Similar Compounds
4-beta-Carboxymethyl-(-)-epicatechin is unique compared to other similar compounds due to its specific structural modifications and biological activities. Similar compounds include:
Epicatechin: A flavan-3-ol with similar but less potent osteoprotective effects.
Epiafzelechin: Another flavan-3-ol with comparable biological activities but different structural features.
Catechin: A related flavonoid with broader applications but differing in specific health benefits.
Properties
CAS No. |
126655-10-5 |
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Molecular Formula |
C17H16O8 |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
2-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydrochromen-2-yl]acetic acid |
InChI |
InChI=1S/C17H16O8/c18-9-4-12(20)10-6-15(22)17(7-16(23)24,25-14(10)5-9)8-1-2-11(19)13(21)3-8/h1-5,15,18-22H,6-7H2,(H,23,24) |
InChI Key |
QWYWQMMZJQSQDR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)(CC(=O)O)C3=CC(=C(C=C3)O)O)O |
Origin of Product |
United States |
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